molecular formula C18H11F2N5O2S B2758863 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1189858-99-8

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2758863
CAS RN: 1189858-99-8
M. Wt: 399.38
InChI Key: YAENBFOAIVQDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several distinct functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 2,5-difluorophenyl group, and a 1H-1,2,3-triazol-5-amine group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings . The benzo[d][1,3]dioxol-5-yl group and the thiazol-2-yl group would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the aromatic rings and the nitrogen, sulfur, and oxygen atoms would likely influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural features, such as thiazoles, triazoles, and benzo[d][1,3]dioxoles, are synthesized through various chemical reactions, and their structures are elucidated using techniques like X-ray diffraction and NMR spectroscopy. For example, the synthesis of thiazole and triazole derivatives often involves condensation reactions, cycloadditions, or nucleophilic substitutions, providing insights into the chemical behavior and reactivity of these heterocycles (叶姣 et al., 2015).

Biological Activities

Similar structures are frequently investigated for their biological activities, including antimicrobial, antifungal, and antitumor effects. The biological activity is assessed using various in vitro and in vivo models, shedding light on the potential therapeutic applications of these compounds. For instance, some derivatives have been found to exhibit significant antitumor activities against cell lines like Hela, indicating their potential use in cancer research (叶姣 et al., 2015).

Antimicrobial and Antitubercular Properties

Compounds with triazole and thiazole moieties are also explored for their antimicrobial properties. They are tested against various bacterial and fungal strains to determine their efficacy in inhibiting growth or killing pathogens. Such studies are crucial for developing new antibiotics or antifungal agents to combat resistant strains (H. Bektaş et al., 2007, Fauzia Mir et al., 2014).

properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,5-difluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N5O2S/c19-10-2-3-11(20)13(6-10)25-17(21)16(23-24-25)18-22-12(7-28-18)9-1-4-14-15(5-9)27-8-26-14/h1-7H,8,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAENBFOAIVQDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=C(C=CC(=C5)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine

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